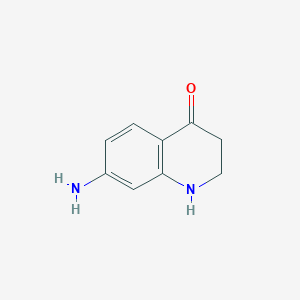

7-Amino-2,3-dihydroquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZRETWSQFMEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701459 | |

| Record name | 7-Amino-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721446-41-9 | |

| Record name | 7-Amino-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Amino 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The formation of the 2,3-dihydroquinolin-4(1H)-one core relies on several foundational synthetic strategies, including various cyclization reactions, multi-component assemblies, and streamlined one-pot approaches. These methods are adaptable for producing the 7-amino variant, typically by employing a starting material with a nitro group at the C5 position of the aniline (B41778) precursor, which corresponds to the C7 position in the final quinolinone product.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the dihydroquinolinone skeleton. A primary method involves the intramolecular cyclization of β-anilinopropanoic acids or their ester derivatives. This process is typically promoted by strong acids, such as polyphosphoric acid (PPA) or sulfuric acid, which facilitate an intramolecular Friedel-Crafts acylation. To achieve the 7-amino substitution, the synthesis would logically start with a β-(3-nitroanilino)propanoic acid. Subsequent cyclization yields 7-nitro-2,3-dihydroquinolin-4(1H)-one, which can then be reduced to the target compound.

Another significant cyclization pathway is the acid-catalyzed condensation of 2'-aminochalcones. These precursors are synthesized via the Claisen-Schmidt condensation of a substituted 2'-aminoacetophenone (B46740) with an aromatic aldehyde. For the target compound, 2'-amino-4'-nitroacetophenone would be the key starting material. The resulting chalcone (B49325) undergoes intramolecular cyclization under acidic conditions to form the corresponding 7-nitro-2,3-dihydroquinolin-4(1H)-one.

Multi-Component Reactions (e.g., Povarov reaction)

Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single operation by combining three or more starting materials. While the Povarov reaction is a well-known MCR for synthesizing tetrahydroquinolines via a formal [4+2] cycloaddition, its direct application to dihydroquinolin-4-ones is less common. organic-chemistry.orgorganic-chemistry.org However, variations of MCRs can be adapted for this purpose. For instance, a three-component reaction involving an aniline, an aldehyde, and an activated alkene can lead to intermediates that cyclize to form the dihydroquinolinone core. researchgate.net The use of 3-nitroaniline (B104315) as the aniline component in such a reaction would introduce the necessary functional group for later conversion to the 7-amino derivative.

One-Pot Synthesis Approaches

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods for synthesizing 2,3-dihydroquinolin-4(1H)-ones have been developed. A notable example involves the reaction of a 2-aminoacetophenone (B1585202) with an aromatic aldehyde in the presence of a catalyst. researchgate.net This process combines the initial condensation and subsequent cyclization into a single procedure. By starting with 2-amino-4-nitroacetophenone, this method can be directly applied to produce 7-nitro-2,3-dihydroquinolin-4(1H)-one, which is the immediate precursor to the final target. Researchers have developed efficient one-pot procedures using various catalysts to achieve high yields. researchgate.netnih.gov

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of heterocyclic synthesis and overlaps significantly with the methods described in section 2.1.1. Specific strategies include the acid-promoted Fries-like rearrangement of N-arylazetidin-2-ones, which can be synthesized from anilines and α,β-unsaturated esters. organic-chemistry.org An N-(3-nitrophenyl)azetidin-2-one, for example, could serve as a precursor that rearranges to form the 7-nitro-dihydroquinolinone.

Another powerful strategy involves the cyclization of β-(2-aminoanilino)propanoates, which can be formed from the Michael addition of an aniline to an acrylate (B77674) ester. The use of m-phenylenediamine (B132917) or its nitro-analogue as the starting material allows for the introduction of the key nitrogen functionality at the 7-position. The subsequent intramolecular cyclization, often driven by heat or acid catalysis, closes the ring to form the dihydroquinolinone structure.

Advanced Catalytic Methods in Dihydroquinolinone Synthesis

Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and substrate scope. The synthesis of dihydroquinolinones has benefited significantly from the development of novel metal-based catalysts.

Metal-Catalyzed Reactions

Various transition metals have been employed to catalyze the formation of the dihydroquinolinone ring system. These methods often proceed under milder conditions and with higher functional group tolerance than classical approaches.

Palladium-catalyzed reactions are prominent in this field. For example, domino reactions involving a Pd-catalyzed allylic amination followed by a thiazolium salt-catalyzed Stetter reaction have been used to construct 3-substituted 2,3-dihydro-4-quinolinones. organic-chemistry.org

Silver-catalyzed synthesis provides another mild and efficient route. A one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate yields 2-aryl-2,3-dihydroquinolin-4(1H)-ones with good functional group tolerance. researchgate.net Applying this method to a 4-nitro-substituted o-aminoacetophenone would be a direct route to the precursor of the target molecule.

Other metal catalysts , including those based on indium, zirconium, and copper, have also been successfully utilized. Indium(III) chloride on silica (B1680970) gel under microwave irradiation offers an environmentally friendly method for the cyclization of 2-aminochalcones. researchgate.net Zirconyl nitrate (B79036) has been reported as an effective water-tolerant Lewis acid catalyst for the same transformation. researchgate.net

The table below summarizes representative findings for the synthesis of the general 2,3-dihydroquinolin-4(1H)-one scaffold, illustrating the conditions and yields for various catalytic methods. The synthesis of the 7-amino derivative would typically follow these routes using a nitro-substituted precursor, followed by a final reduction step.

Table 1: Selected Catalytic Methods for 2,3-Dihydroquinolin-4(1H)-one Synthesis

| Catalyst/Reagent | Starting Materials | Reaction Type | Yield | Reference |

|---|---|---|---|---|

| Silver(I) Triflate | o-Aminoacetophenone, Aromatic Aldehyde | One-Pot Condensation/Cyclization | Good to Excellent | researchgate.net |

| Indium(III) Chloride / Silica Gel (MW) | 2'-Aminochalcone | Intramolecular Cyclization | Good | researchgate.net |

| Zirconyl Nitrate | o-Aminochalcone | Intramolecular Cyclization | High | |

| Triflic Acid | N-Arylazetidin-2-one | Fries-like Rearrangement | Up to 96% | organic-chemistry.org |

| p-Toluenesulfonic acid | 2-Aminobenzaldehyde, Ketone | Friedländer Annulation | High |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for the construction of complex molecular architectures. In the context of dihydroquinolinone synthesis, organocatalysts facilitate various transformations, often with high efficiency and stereocontrol.

Bifunctional squaramide-based organocatalysts have been successfully employed in the asymmetric [4+2] cyclization of 2-amino-β-nitrostyrenes with azlactones to produce enantioenriched 3,4-dihydroquinolin-2-one derivatives. scilit.comresearchgate.net These reactions yield structurally complex chiral dihydroquinolinones, featuring tetrasubstituted carbon stereocenters, with reported yields ranging from 26–95% and high diastereomeric and enantiomeric excesses. researchgate.net The operational simplicity, broad functional group tolerance, and transition-metal-free conditions highlight the practical utility of this approach. researchgate.net

Another significant organocatalytic method is the Hantzsch reaction for producing polyhydroquinolines. The use of a BINOL-phosphoric acid catalyst has enabled the enantioselective synthesis of these six-membered heterocycles from a variety of aromatic aldehydes under mild conditions, achieving good yields. nih.gov Pyrrolidine has also been utilized as an organocatalyst in the reaction of 4-azido-7-chloroquinoline with β-ketoesters to synthesize 7-chloroquinoline-1,2,3-triazoyl carboxylates, demonstrating the versatility of amine-based catalysts. scielo.br Proline and its derivatives are also prominent organocatalysts, particularly in aldol (B89426) reactions that can be key steps in the synthesis of heterocyclic systems in aqueous media. mdpi.com

| Catalyst Type | Reaction Type | Substrates | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Bifunctional Squaramide | Asymmetric [4+2] Cyclization | 2-Amino-β-nitrostyrenes and Azlactones | Forms chiral tetrasubstituted carbons; transition-metal-free. | 26-95% | researchgate.net |

| BINOL-Phosphoric Acid | Enantioselective Hantzsch Reaction | Aromatic aldehydes, β-ketoesters, etc. | Mild conditions, good enantioselectivity for polyhydroquinolines. | Good | nih.gov |

| Pyrrolidine | Enamide-Azide Cycloaddition | 4-Azido-7-chloroquinoline and β-ketoesters | Efficient for synthesizing 1,2,3-triazole-quinoline hybrids. | Moderate to Excellent | scielo.br |

| (4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | Aldol Reaction | Benzaldehyde and Cyclohexanone | Performed in aqueous medium with high diastereoselectivity. | High | mdpi.com |

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of dihydroquinolinones aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. dergipark.org.tr Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The synthesis of dihydroquinazolinones, a related class of compounds, has been achieved in high yields through cyclocondensation reactions in ionic liquids (ILs) or ionic liquid-water systems without the need for additional catalysts. rsc.org Similarly, deep eutectic solvents (DES), such as a urea/zinc chloride mixture, have proven effective as recyclable reaction media for the one-pot, three-component synthesis of dihydroquinazolinones, offering excellent yields in short reaction times. researchgate.net The use of water as a solvent is another cornerstone of green synthesis, as demonstrated in organocatalytic aldol reactions. mdpi.com

The development of heterogeneous catalysts, such as copper nanoparticles encapsulated in metal-organic frameworks (Cu NPs@MOFs), facilitates the eco-friendly synthesis of dihydroisoquinolines under mild conditions. sciengine.com These catalysts exhibit high selectivity and can be recycled and reused multiple times, aligning with the principles of sustainable chemistry. sciengine.com Ultrasonic irradiation in conjunction with chitosan-decorated copper nanoparticle catalysts has also been reported as a green method for synthesizing tetrahydroquinolinone derivatives. nih.gov These methods often feature high atom economy, a key concept in green chemistry, where a majority of the atoms from the reactants are incorporated into the final product. dergipark.org.tr

Mechanistic Investigations of Dihydroquinolinone Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel, more efficient pathways to dihydroquinolinones.

Exploration of Reaction Pathways and Transition States

The formation of the dihydroquinolinone scaffold can proceed through various mechanistic pathways, often dictated by the choice of reactants, catalysts, and reaction conditions.

Domino Reactions: Many syntheses of dihydroquinolinones involve domino, tandem, or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These can be initiated by reduction/oxidation, acid-catalyzed cyclizations, or metal-promoted processes. nih.gov For example, the reduction of a nitro group on an N-arylenone can be followed by an intramolecular cyclization to form the dihydroquinolinone ring. mdpi.com

Radical Pathways: Several syntheses proceed via free radical intermediates. mdpi.com For instance, the reaction of N-arylcinnamamides with aliphatic carboxylic acids, mediated by silver and persulfate, is proposed to involve a radical decarboxylation and subsequent cyclization. mdpi.com Similarly, nickel-catalyzed tandem radical addition/cyclization reactions have been developed for accessing these scaffolds. mdpi.com

Electrophilic Cyclization: The intramolecular hydroarylation of N-substituted-N-propargylanilines, catalyzed by gold(I), is believed to proceed through a Friedel-Crafts type mechanism. nih.gov The gold catalyst activates the alkyne for an electrophilic attack on the aniline ring, leading to the formation of a Wheland-type intermediate that subsequently aromatizes to yield the dihydroquinoline product. nih.gov Another example involves a Fries-like rearrangement of N-arylazetidin-2-ones promoted by strong acids like triflic acid to yield 2,3-dihydro-4(1H)-quinolinones. nih.govmdpi.com

[4+2] Annulation: The reaction of aza-ortho-quinone methides (generated in situ) with enolates from azlactones, mediated by DBU, follows a formal [4+2] annulation pathway to provide 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org

Stereoselective Synthesis Methodologies

Achieving control over the three-dimensional structure is a key objective in modern organic synthesis, particularly for producing compounds with potential biological activity. Several stereoselective methods have been developed for dihydroquinolinones.

Asymmetric synthesis often relies on chiral catalysts or auxiliaries to induce enantioselectivity. Bifunctional squaramide-based organocatalysts are effective in promoting asymmetric [4+2] cyclizations, delivering chiral 3,4-dihydroquinolin-2-ones with high enantiomeric excess (up to 97% ee). researchgate.net Similarly, a Pd/chiral Lewis base relay catalysis has been used for the enantioselective cascade carbonylation/annulation of benzyl (B1604629) bromides to assemble chiral dihydroquinolinones with excellent diastereo- and enantioselectivities. organic-chemistry.org

An asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones was achieved using a chiral phosphine (B1218219) ligand in a reaction between anilines and α,β-unsaturated esters, affording products with up to 98% ee. mdpi.com Another approach utilizes a chiral supramolecular host, per-6-amino-β-cyclodextrin, as a base and chiral inductor in the reaction of 2-aminoacetophenone with aldehydes in aqueous ethanol. mdpi.com This method also provides a range of chiral dihydroquinolinones with good yields and enantiomeric excesses (69%–98% ee). mdpi.com

Electrocatalysis offers a modern approach to stereoselective synthesis. For instance, a serine-derived chiral carboxylic acid can be used in stereoselective electrocatalytic decarboxylative transformations to access enantiopure amino alcohols, which are versatile building blocks. nih.gov While not directly applied to the target compound in the cited literature, this principle represents a promising future direction.

| Methodology | Chiral Source | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Bifunctional Squaramide | Asymmetric [4+2] Cyclization | Chiral 3,4-dihydroquinolin-2-ones | 52-97% | researchgate.net |

| Relay Catalysis | Pd / Chiral Lewis Base | Cascade Carbonylation/Annulation | Chiral Dihydroquinolinones | Excellent | organic-chemistry.org |

| Asymmetric Catalysis | Chiral Phosphine Ligand | Michael Addition/Cyclization | 2,3-dihydro-4(1H)-quinolinones | up to 98% | mdpi.com |

| Supramolecular Catalysis | per-6-amino-β-cyclodextrin | Aldol Condensation/Cyclization | 2,3-dihydro-4(1H)-quinolinones | 69-98% | mdpi.com |

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of 7-Amino-2,3-dihydroquinolin-4(1H)-one is essential for exploring structure-activity relationships and developing new chemical entities. Research has focused on modifying the core structure and introducing various substituents.

Peptide derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been prepared using benzothiazole-mediated methods. nih.gov These syntheses involve coupling mono- or dipeptides to the amino group at the 7-position of the dihydroquinolinone scaffold. nih.govnih.gov

The synthesis of 1,2,3,4-tetrahydroquinolines, which are reduced analogs of dihydroquinolinones, is also well-documented. These can be prepared through domino reactions, such as the metal-mediated heterocyclization of aryl azides involving an intramolecular nitrene C-H insertion. nih.gov Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and used as ligands in metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com

Furthermore, various substituted dihydroquinolinones have been synthesized. For instance, a SbF₅−MeOH catalytic system promotes the alkyne−carbonyl metathesis of o-alkynylaniline derivatives and aldehydes to afford 2,3-disubstituted dihydroquinolinones with high trans-selectivity. acs.org The synthesis of 7-amino-4-methylquinolin-2(1H)-one derivatives has also been reported, starting from m-phenylenediamine and proceeding through a Pechmann condensation followed by nitration and reduction steps. researchgate.net These varied synthetic routes allow for the creation of a diverse library of quinolinone-based compounds for further investigation.

Spectroscopic and Structural Elucidation of 7 Amino 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

In a study of a closely related derivative, 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, ¹H NMR spectroscopy in DMSO-d₆ provided key structural insights. nih.gov The spectrum showed characteristic signals that could be assigned to the various protons in the molecule, confirming the presence of the dihydroquinolinone core and the specific substitutions. For instance, a broad singlet at 10.13 ppm was attributed to the NH proton of the lactam ring. Aromatic protons on the quinoline (B57606) ring appeared as doublets at 7.16 ppm and 6.23 ppm, and a singlet at 6.10 ppm. The amino group (NH₂) protons were observed as a broad singlet at 5.39 ppm. The methylene (B1212753) protons of the dihydro part of the ring system showed a doublet of doublets at 2.83 ppm. nih.gov

The following table summarizes the ¹H NMR spectral data for 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.13 | bs | - | NH |

| 7.16 | d | 7.5 | 4-quin |

| 6.59 | s | - | OH |

| 6.23 | d | 7.5 | 5-quin |

| 6.10 | d | 1.5 | 7-quin |

| 5.39 | bs | - | NH₂ |

| 2.83 | dd | 1.6, 4.9 | 2-quin |

Data obtained in DMSO-d₆ at 500 MHz.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characterization of 7-Amino-2,3-dihydroquinolin-4(1H)-one and its derivatives by IR spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups within the structure.

Although specific IR data for the parent compound is not detailed in the provided search results, the structures of its derivatives have been confirmed using this method. nih.gov For a typical this compound structure, the IR spectrum would be expected to exhibit the following characteristic absorption bands:

N-H stretching: The amino group (NH₂) would show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The N-H stretching of the lactam would also appear in this region, often as a broader band.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the lactam (amide) would be expected in the region of 1650-1680 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations of the aromatic amine and the amide would be observed in the 1250-1360 cm⁻¹ region.

These expected peaks would provide clear evidence for the presence of the key functional groups in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The structures of derivatives of this compound have been confirmed by mass spectrometry. nih.gov

For this compound, the molecular formula is C₉H₁₀N₂O, which corresponds to a molecular weight of 162.19 g/mol . In a mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 162.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such compounds could include:

Loss of CO from the lactam ring.

Cleavage of the dihydro part of the ring system.

Fragmentation of the aromatic ring and loss of the amino group.

Analysis of the masses of the fragment ions would allow for the deduction of the structure of the parent molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The structures of derivatives of this compound have been confirmed using elemental analysis. nih.gov

For this compound, with the molecular formula C₉H₁₀N₂O, the theoretical elemental composition can be calculated as follows:

| Element | Percentage |

| Carbon (C) | 66.65% |

| Hydrogen (H) | 6.21% |

| Nitrogen (N) | 17.27% |

| Oxygen (O) | 9.86% |

Experimental results from elemental analysis of a synthesized and purified sample of the compound would be compared to these theoretical values. A close agreement between the found and calculated percentages would provide strong evidence for the proposed molecular formula and the purity of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for the parent this compound is not available in the provided search results, a detailed X-ray crystallographic analysis has been performed on the derivative, 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. nih.gov This study provides valuable insights into the solid-state conformation of this class of compounds.

The crystal data for 7-amino-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is presented in the table below. nih.gov

| Crystal Parameter | Value |

| Formula | C₁₀H₉F₃N₂O₂ |

| Molecular Weight | 246.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6770 (9) |

| b (Å) | 10.0816 (11) |

| c (Å) | 11.6293 (12) |

| β (°) | 95.747 (2) |

| Volume (ų) | 1012.20 (18) |

| Z | 4 |

The analysis revealed that the six-membered ring of the dihydroquinolinone system adopts a non-classical conformation. nih.gov Furthermore, the crystal packing was stabilized by a network of intermolecular hydrogen bonds, including C—H⋯F, N—H⋯F, O—H⋯N, and N—H⋯O interactions. nih.gov This detailed structural information is invaluable for understanding the solid-state properties and intermolecular interactions of these molecules.

Chiral Analysis for Enantiomeric Purity Assessment

Since this compound possesses a stereocenter at the C4 position, it can exist as a pair of enantiomers. Chiral analysis is therefore essential for separating these enantiomers and determining the enantiomeric purity of a sample. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.

While specific chiral analysis data for the parent compound is not available in the provided search results, the general principles of chiral separation would apply. The choice of the chiral stationary phase is critical and would depend on the specific properties of the enantiomers. Polysaccharide-based CSPs, for example, are widely used for the separation of a broad range of chiral compounds.

The development of a chiral HPLC method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. This is particularly important in medicinal chemistry, as different enantiomers of a chiral drug can have different pharmacological activities and toxicities.

Chemical Reactivity and Derivatization Studies of 7 Amino 2,3 Dihydroquinolin 4 1h One

Functionalization at the 7-Amino Moiety

The primary amine at the C-7 position serves as a key handle for introducing a wide array of functional groups and for building more complex molecular architectures through the formation of amide, urea, and C-N bonds.

The nucleophilic character of the 7-amino group allows for straightforward acylation reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. This reaction is fundamental in medicinal chemistry for creating libraries of compounds with diverse substituents. Peptide coupling reagents are particularly effective for this transformation, enabling the formation of an amide bond between the dihydroquinolinone scaffold and amino acids or peptides under mild conditions. uni-kiel.desigmaaldrich.combachem.compeptide.comuniurb.it For instance, benzotriazole-activated N-protected peptides have been successfully coupled with 7-amino-3,4-dihydroquinolin-2(1H)-one to produce peptide-dihydroquinolinone conjugates. researchgate.net

Similarly, the reaction of the 7-amino group with isocyanates provides a direct route to 7-ureido derivatives. commonorganicchemistry.comorganic-chemistry.org This reaction typically proceeds under mild conditions, involving the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.com This method allows for the introduction of a variety of substituents depending on the R-group of the isocyanate used (R-N=C=O).

| Reaction Type | Reagents | Product Type | Typical Conditions |

|---|---|---|---|

| Amidation (Peptide Coupling) | N-protected Amino Acid, Coupling Reagent (e.g., HATU, HBTU) | 7-(Aminoacyl)amino-dihydroquinolinone | Inert solvent (e.g., DMF), Base (e.g., DIPEA), Room Temperature |

| Urea Formation | Alkyl or Aryl Isocyanate (R-NCO) | 7-(3-Alkyl/Aryl-ureido)-dihydroquinolinone | Inert solvent (e.g., THF, DCM), Room Temperature |

While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are commonly used to form aryl amines from aryl halides, they can also be employed to further functionalize the existing 7-amino group (N-arylation), though this is less common than reactions at the aryl halide position. wikipedia.orgnih.govlibretexts.orgresearchgate.netnih.gov The primary application in this context is the synthesis of conjugates, where the 7-amino-2,3-dihydroquinolin-4(1H)-one moiety is linked to other molecules, such as peptides, to create hybrid structures with potentially enhanced biological properties.

The synthesis of peptide conjugates, as mentioned previously, is a prime example. researchgate.net In a study by Küçükbay et al., new monopeptide and dipeptide dihydroquinolinone conjugates were synthesized by reacting 7-amino-3,4-dihydroquinolin-2(1H)-one with benzotriazole-activated N-protected peptides. researchgate.net The resulting amide linkage covalently connects the two molecular entities. The study confirmed the acylation of the amino group by the downfield shift of its corresponding proton resonance in NMR spectra. researchgate.net

Transformations of the Dihydroquinolinone Core

The dihydroquinolinone core itself possesses reactive sites amenable to various chemical transformations, including oxidation to the aromatic quinolinone, reduction of the carbonyl group, and substitution reactions.

The dihydroquinolinone ring can undergo oxidation to form the corresponding fully aromatic quinolin-4(1H)-one. This dehydrogenation or aromatization can be achieved using various oxidizing agents. While reagents like DDQ are effective, more economical and environmentally benign methods using transition-metal-activated persulfate salts have been developed. acs.org The mechanism is proposed to involve a single-electron-transfer (SET) process, generating a sulfate free radical that initiates the oxidation cascade. acs.org

Conversely, the dihydroquinolinone core can be subjected to reduction. The carbonyl group at the C-4 position can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol. researchgate.net Furthermore, the double bond in quinolin-2(1H)-ones can be selectively reduced to yield 3,4-dihydroquinolin-2(1H)-ones using systems like Samarium(II) iodide (SmI₂) with water and methanol, highlighting the possibility of manipulating the saturation level of the heterocyclic ring under mild conditions. organic-chemistry.orgacs.org

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation (Aromatization) | K₂S₂O₈, Transition Metal Catalyst (e.g., CuSO₄) | 7-Amino-quinolin-4(1H)-one | acs.org |

| Carbonyl Reduction | NaBH₄, Methanol | 7-Amino-2,3-dihydro-4-hydroxyquinoline | researchgate.net |

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group and the lactam nitrogen. Reactions such as halogenation are expected to occur preferentially at the ortho and para positions relative to the powerful amino directing group (i.e., C-6 and C-8). Direct halogenation of similar heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, has been achieved using reagents like N-chlorosuccinimide (NCS) or bromine (Br₂) without the need for a catalyst, suggesting a similar reactivity for the dihydroquinolinone core. researchgate.net

The α,β-unsaturated ketone moiety within the dihydroquinolinone structure makes it susceptible to nucleophilic and radical additions, typically at the C-3 position. While many studies focus on the synthesis of the ring via radical addition/cyclization of N-arylcinnamamides, the resulting dihydroquinolinone core retains reactivity. mdpi.com Electrophilic addition to the enol form can also occur at the C-3 position, as seen in Mannich reactions.

Mannich and Retro-Mannich Reactions of Dihydroquinolinones

The 2,3-dihydroquinolin-4(1H)-one structure contains an enolizable ketone with acidic α-protons at the C-3 position, making it an excellent substrate for the Mannich reaction. wikipedia.orgadichemistry.com The Mannich reaction is a three-component condensation involving an active hydrogen compound (the dihydroquinolinone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.com The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then undergoes electrophilic attack by the enol form of the dihydroquinolinone to form a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

Studies on the closely related 2-aminoquinolin-4(1H)-one scaffold demonstrate that the C-3 position is highly nucleophilic and readily participates in Mannich reactions with various primary and secondary amines in the presence of paraformaldehyde. nih.gov This reaction provides a powerful method for introducing an aminomethyl substituent at the C-3 position of the dihydroquinolinone core.

Furthermore, these Mannich bases can be thermally unstable and undergo a retro-Mannich reaction. nih.gov This fragmentation process can regenerate a reactive intermediate, likely a methylene (B1212753) species or an equivalent thereof, which can then be trapped by other nucleophiles. For example, heating a Mannich product in the presence of a different nucleophile, such as indole, can lead to the formation of a new C-C bond at the C-3 position, demonstrating the synthetic utility of the retro-Mannich pathway for further derivatization. nih.gov

Cycloaddition and Annulation Reactions for Novel Ring Systems

The inherent structure of this compound, featuring both an enamine-like moiety within the dihydroquinoline ring and a reactive aromatic portion, suggests potential for participation in various ring-forming reactions. While its direct use in pericyclic cycloaddition reactions is not widely documented, the scaffold is a viable substrate for annulation reactions, which involve the construction of a new ring fused to the existing framework.

One of the most effective strategies for forming fused polycyclic systems from the dihydroquinolinone core involves transition metal-catalyzed intramolecular cyclizations. A notable example is the synthesis of a tetracyclic isoindolo[2,1-a]quinoline derivative from a closely related 7-chloro-2,3-dihydroquinolin-4(1H)-one precursor. In this approach, an N-acylated derivative, 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one, undergoes an intramolecular Heck coupling reaction. nih.gov The reaction, catalyzed by palladium(II) bromide in the presence of potassium acetate as a base, results in the formation of a new five-membered ring fused to the quinolinone system. nih.gov This transformation demonstrates the capability of the dihydroquinolinone scaffold to serve as a template for constructing complex, multi-ring structures through C-C bond formation.

Table 1: Intramolecular Heck Annulation of a Dihydroquinolinone Derivative

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one | PdBr2, AcOK, DMA | 2-chloro-isoindolo[2,1-a]quinoline-5(11H)-one | 62% | nih.gov |

This annulation strategy highlights the potential for creating diverse tetracyclic frameworks. It is plausible that an analogous 7-amino derivative, after suitable protection or derivatization of the amino group, could undergo similar palladium-catalyzed intramolecular cyclizations to yield novel fused heterocyclic systems.

Another relevant strategy for building fused systems on a quinoline-type core involves the dimerization and cyclization of reactive intermediates. For instance, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, isomers of the title compound, has been shown to produce pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. mdpi.com This reaction proceeds through a one-pot process involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions to form a complex pentacyclic structure. mdpi.com Such strategies underscore the potential of quinoline (B57606) derivatives to act as precursors for elaborate, fused heterocyclic architectures.

Dihydroquinolinone as a Versatile Synthetic Building Block

The this compound molecule is a valuable and versatile building block in synthetic organic chemistry. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized: the nucleophilic 7-amino group, the electrophilic carbonyl group at C4, the adjacent active methylene group at C3, and the secondary amine at the N1 position.

The primary amino group at the 7-position is particularly significant as it allows for a wide range of derivatization reactions. This functionality enables the straightforward attachment of various side chains and molecular fragments, making it a key synthon for developing libraries of compounds for biological screening. The reactivity of this aniline-like amino group is exemplified in studies on the isomeric 7-amino-4-methyl-2(1H)-quinolone, where it readily undergoes derivatization to form amides and other functionalities. researchgate.net

Further demonstrating this versatility, the amino group of 7-amino-3,4-dihydroquinolin-2(1H)-one, another isomer, has been successfully used as a synthetic handle to create peptide-dihydroquinolinone conjugates. doi.org In these syntheses, the amino group is acylated by reacting with benzotriazole-activated N-protected peptides, forming a stable amide bond. doi.org This approach allows for the covalent linking of peptide fragments to the heterocyclic core, a common strategy in medicinal chemistry to enhance biological activity or modify pharmacokinetic properties.

Table 2: Derivatization of the 7-Amino Group on Quinolinone Scaffolds

| Starting Material | Reaction Type | Product Type | Significance | Reference |

|---|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one | Amide Coupling | Peptide-dihydroquinolinone conjugates | Attachment of bioactive peptide fragments | doi.org |

| 7-amino-4-methyl-2(1H)-quinolone | Derivatization | Various amide derivatives | Precursors for antifungal agents | researchgate.net |

Note: These examples utilize isomers of this compound, but illustrate the typical reactivity of the 7-amino group on a quinolinone core.

Beyond the modification of the amino group, the entire this compound scaffold can be used as a foundational block for more complex molecules. As discussed in the previous section, the intramolecular Heck reaction of an N-substituted 7-chloro-dihydroquinolinone provides a powerful example of how the core structure is elaborated into a fused polycyclic system. nih.gov This highlights its role not just as a carrier of functional groups, but as an integral component in the construction of advanced molecular architectures. The strategic placement of substituents on the dihydroquinolinone ring allows for the regioselective formation of new rings, leading to compounds with distinct three-dimensional shapes and properties.

Computational and Theoretical Investigations of 7 Amino 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. sid.ir By employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a comprehensive basis set like 6-311++G(d,p), it is possible to calculate a wide array of molecular properties with high accuracy. rsc.orgmdpi.com These calculations are fundamental to understanding the stability, reactivity, and spectroscopic signatures of 7-Amino-2,3-dihydroquinolin-4(1H)-one.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the amino group (-NH₂) and the aromatic ring. This distribution indicates that these are the most probable sites for electrophilic attack. The LUMO is anticipated to be distributed across the electron-deficient carbonyl group (C=O) and the heterocyclic ring, highlighting these areas as susceptible to nucleophilic attack. researchgate.netajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.25 |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. longdom.orgmdpi.com These descriptors, calculated using Koopmans' theorem, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comrsc.org

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power of an atom to attract electrons to itself.

Chemical Hardness (η = (I - A) / 2): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Chemical Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive. semanticscholar.org

Electrophilicity Index (ω = μ² / 2η, where μ ≈ -χ): Measures the propensity to accept electrons. dergipark.org.tr

These parameters collectively predict the stability and reactivity of the molecule in various chemical environments. dergipark.org.tr

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.45 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.325 |

| Chemical Hardness (η) | 2.125 |

| Chemical Softness (S) | 0.471 |

| Electrophilicity Index (ω) | 2.597 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution within a molecule and predict its reactive sites. researchgate.net It illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms and are favorable sites for electrophilic attack. For this compound, such regions are expected around the carbonyl oxygen and the nitrogen of the amino group. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites, such as the hydrogen atoms of the amine and amide groups, are susceptible to nucleophilic attack. nih.gov

Green Regions: Represent neutral or non-polar areas of the molecule, like the carbon backbone.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

DFT calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgresearchgate.net By using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical chemical shifts (δ) for ¹H and ¹³C NMR can be calculated. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical calculations of vibrational frequencies help in the assignment of experimental IR absorption bands. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (N1-H) | 8.10 | C2 | 38.5 |

| H (C5-H) | 7.55 | C3 | 28.1 |

| H (C6-H) | 6.40 | C4 (C=O) | 192.0 |

| H (C8-H) | 6.25 | C4a | 115.2 |

| H (N7-H₂) | 5.20 | C7 | 148.5 |

| H (C2-H₂) | 3.45 | C8a | 150.1 |

| H (C3-H₂) | 2.60 |

Molecular Modeling and Docking Studies

Beyond understanding its intrinsic properties, computational methods can predict how this compound interacts with biological macromolecules. Molecular docking is a powerful technique used to simulate the binding of a small molecule (ligand) to the active site of a target protein. researchgate.netyoutube.com

Molecular docking studies can predict the preferred binding orientation, affinity (often expressed as a binding energy in kcal/mol), and specific interactions between this compound and a biological target. mdpi.com Given the pharmacological interest in quinolinone scaffolds, potential targets include enzymes like carbonic anhydrase or various kinases. researchgate.netnih.gov

A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions:

Hydrogen Bonds: The carbonyl oxygen and the amino group are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as aspartate or lysine. mdpi.com

π-π Stacking: The aromatic ring of the quinolinone core could engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The aliphatic portion of the dihydro-quinolinone ring can form hydrophobic contacts with non-polar residues.

These predicted interactions provide a rational basis for understanding the molecule's potential biological activity and for designing more potent derivatives. mdpi.comscielo.br

| Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|

| -8.5 | ASP 168 | Hydrogen Bond with N7-H₂ |

| LYS 53 | Hydrogen Bond with C4=O | |

| PHE 80 | π-π Stacking with Benzene Ring |

Conformational Analysis and Molecular Dynamics Simulations

A thorough search of scientific databases indicates that specific studies on the conformational analysis and molecular dynamics (MD) simulations of this compound have not been reported. Conformational analysis is a critical first step in understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its interactions with biological targets. Such studies would typically involve quantum mechanical calculations (like Density Functional Theory, DFT) to identify low-energy conformers and the energy barriers between them.

Following conformational analysis, MD simulations could provide insights into the dynamic behavior of the molecule in a simulated biological environment, such as in aqueous solution or within a lipid bilayer. These simulations track the movements of atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. For instance, MD simulations have been effectively used to understand the binding preferences of kinase inhibitors like imatinib (B729) by exploring the conformational selection mechanism. nih.gov Similar approaches could elucidate the dynamic properties of this compound and how its conformational flexibility influences its biological activity.

While direct data is absent for the target compound, research on related quinolone derivatives illustrates the potential of these methods. For example, MD simulations have been used to study the interaction of novel quinoline (B57606) amino acid derivatives with bacterial DNA gyrase, highlighting key interactions at the active site. mdpi.com Future computational work on this compound would be invaluable in characterizing its structural dynamics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Analysis

Theoretical Prediction of Structure-Biological Interaction Correlations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of new, unsynthesized molecules. There are no published QSAR studies that specifically focus on a series of analogs of this compound to predict a particular biological activity.

However, the broader class of quinolones and related heterocyclic compounds has been the subject of QSAR investigations. For example, QSAR models have been developed for 7-chloro-4-aminoquinolines to predict their anti-mycobacterial activity. nih.gov These studies typically use a variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build the predictive models.

A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of related compounds, evaluating their biological activity (e.g., as carbonic anhydrase inhibitors), calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), and then using statistical methods to derive a mathematical equation that links the descriptors to the observed activity.

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Governs polar interactions with target proteins. |

| Steric | Molecular Volume | Influences the fit of the molecule into a binding pocket. |

| Lipophilic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Rational Design Principles for Dihydroquinolinone Analogs

The rational design of new analogs with improved properties is a primary goal of computational chemistry. In the absence of specific QSAR or structural biology data for this compound, the principles for rational design remain general. The design of new dihydroquinolinone analogs would be guided by the intended biological target.

For instance, if the goal is to improve the potency of this compound as a carbonic anhydrase inhibitor, as has been suggested by some studies on its biological activity, computational approaches like molecular docking could be employed. Docking simulations would place the this compound scaffold into the active site of different carbonic anhydrase isoforms to predict binding modes and affinities. The insights from these simulations could then guide the modification of the scaffold, for example, by adding substituents that can form additional favorable interactions with the enzyme's active site residues.

Synthesis of new peptide derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one has been reported, with some conjugates showing inhibitory activity against human carbonic anhydrase II. nih.govresearchgate.net This provides a starting point for structure-based design, where computational methods could be used to optimize the peptide chain or the linker to the dihydroquinolinone core for enhanced activity and selectivity.

Nonlinear Optical (NLO) Property Theoretical Analysis

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Theoretical calculations are a powerful tool for predicting the NLO response of new materials.

There are no published theoretical analyses of the NLO properties of this compound. Such a study would typically involve the use of quantum chemical methods to calculate the molecule's polarizability (α) and hyperpolarizabilities (β, γ). These parameters quantify the linear and nonlinear response of the molecule to an external electric field, such as that of a laser beam.

Theoretical studies on other quinoline derivatives, such as 2-(4-aminophenyl) quinoline, have shown that the donor-acceptor nature of the molecule can lead to significant NLO properties. researchgate.net Given that this compound also contains an electron-donating amino group and an electron-withdrawing carbonyl group within its conjugated system, it is plausible that it could exhibit NLO behavior. A computational investigation would be necessary to quantify this potential.

Table 2: Key Parameters in a Theoretical NLO Property Analysis

| Parameter | Symbol | Description |

| Polarizability | α | A measure of the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response. |

| Second Hyperpolarizability | γ | A measure of the third-order nonlinear optical response. |

| HOMO-LUMO Gap | E_gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which influences NLO properties. |

Advanced Research Applications of 7 Amino 2,3 Dihydroquinolin 4 1h One and Its Analogs

Exploration in Chemical Biology Research

The unique topology of 7-Amino-2,3-dihydroquinolin-4(1H)-one and its analogs has positioned them as powerful instruments in chemical biology. Researchers have leveraged this scaffold to design and synthesize novel molecular probes and bioactive agents to dissect complex biological phenomena.

Derivatives of this compound have been instrumental in the development of molecular probes for studying enzyme inhibition. The core structure can be readily functionalized to create compounds that interact with specific enzymatic active sites, allowing for the detailed investigation of inhibition mechanisms. For instance, researchers have designed analogs to target kinases, a class of enzymes often implicated in cancer and inflammatory diseases. By systematically modifying the quinolinone scaffold, it is possible to develop highly selective inhibitors. The binding of these probes can be monitored using various biophysical techniques, providing insights into the conformational changes that occur within the enzyme upon inhibition.

A study on the synthesis of novel quinolinone derivatives revealed their potential as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways related to cell growth, proliferation, and survival. The inhibitory activities of these synthesized compounds were evaluated against PI3Kα, showcasing the potential of the dihydroquinolinone scaffold in developing targeted enzyme inhibitors.

Table 1: Examples of Enzyme Inhibition by Dihydroquinolinone Analogs

| Derivative/Analog | Target Enzyme | Research Focus |

| Substituted 2,3-dihydroquinolin-4(1H)-ones | Phosphoinositide 3-kinase α (PI3Kα) | Development of selective inhibitors for cancer-related signaling pathways. |

| Novel quinolinone-based compounds | Tyrosine Kinases | Exploration of structure-activity relationships for kinase inhibition. |

The this compound framework serves as a valuable template for designing ligands to study receptor binding and function. By incorporating this scaffold into larger molecules, scientists can create probes that selectively target specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These studies are crucial for understanding the molecular basis of signal transduction and for the rational design of new therapeutic agents.

In the realm of cell biology, this compound and its derivatives are utilized in in vitro settings to probe and modulate various cellular processes. These compounds can be designed to permeate cell membranes and interact with intracellular targets, thereby affecting signaling pathways, gene expression, and other fundamental cellular functions.

Research has demonstrated that certain quinolinone derivatives can influence cell cycle progression and induce apoptosis in cancer cell lines. For instance, a series of 2,3-dihydroquinolin-4(1H)-one derivatives were synthesized and tested for their cytotoxic activity against human cancer cell lines, revealing that some compounds exhibited significant growth-inhibitory effects. These studies often involve treating cultured cells with the compounds and then analyzing the downstream effects using techniques such as Western blotting, flow cytometry, and fluorescence microscopy to understand their impact on specific cellular pathways.

The dihydroquinolinone scaffold has been a focal point in the search for new antimicrobial agents. Mechanistic studies on analogs of this compound aim to uncover the specific ways in which these compounds exert their antimicrobial effects at a molecular level. Rather than simply determining the minimum inhibitory concentration (MIC), this research delves into the underlying biochemical and biophysical disruptions caused by these molecules in microorganisms.

Investigations have explored a range of potential mechanisms, including the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane, and interference with nucleic acid or protein synthesis. For example, some quinolinone derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication. Other studies have focused on their ability to compromise the integrity of the microbial cell wall, leading to cell lysis.

Table 2: Investigated Antimicrobial Mechanisms of Dihydroquinolinone Analogs

| Derivative Class | Investigated Mechanism | Target Organism Type |

| Fluoroquinolone-related structures | Inhibition of DNA gyrase and topoisomerase IV | Bacteria |

| Novel synthesized quinolinones | Disruption of cell membrane integrity | Bacteria and Fungi |

| Hybrid quinolinone-based molecules | Interference with biofilm formation | Bacteria |

The antioxidant properties of phenolic and amino-substituted aromatic compounds are well-documented, and this compound and its analogs are no exception. Research in this area focuses on elucidating the precise chemical mechanisms by which these compounds neutralize reactive oxygen species (ROS) and other free radicals.

The primary antioxidant mechanisms investigated include hydrogen atom transfer (HAT) and single-electron transfer (SET). The amino group at the 7-position of the quinolinone ring is thought to play a crucial role in the molecule's ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. Experimental studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay to quantify the antioxidant capacity of these compounds. Computational studies can further illuminate the electronic properties that govern their antioxidant potential.

Role in the Synthesis of Complex Molecular Scaffolds

Beyond its applications in chemical biology, this compound is a highly valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a ketone, along with an activated aromatic ring, allows for a wide range of chemical transformations. This makes it a key starting material for the construction of more complex, polycyclic molecular architectures.

Synthetic chemists have utilized this compound in various multi-step synthetic routes to access diverse molecular scaffolds. For example, the amino group can be acylated, alkylated, or used in cyclization reactions to build new ring systems. The ketone can undergo reactions such as reductions, reductive aminations, and condensations to introduce further complexity. The aromatic ring itself can be subjected to electrophilic substitution reactions. These transformations have enabled the synthesis of novel heterocyclic systems with potential applications in materials science and medicinal chemistry. For instance, it has been used as a precursor in the synthesis of compounds that are later evaluated for biological activities.

The strategic use of this compound as a building block underscores its importance in the field of synthetic organic chemistry, providing a reliable pathway to novel and structurally intricate molecules.

Precursors for Other Bioactive Quinolines

The this compound structure is a valuable intermediate in the synthesis of more complex and biologically active quinoline (B57606) alkaloids. Research has demonstrated that dihydroquinolin-4-ones are effective common precursors for the metal-free total synthesis of alkaloids such as Graveoline and Dubamine, which are found in plants of the Rutaceae family. nih.gov The synthetic pathway often involves a sequence of intramolecular cyclization, oxidation/aromatization, and N-methylation, starting from the dihydroquinolin-4-one core to construct the final alkaloid structures. nih.gov

Furthermore, the broader quinoline scaffold is pivotal in the development of novel therapeutic agents. For instance, new quinoline nitrate (B79036) derivatives have been synthesized and evaluated for anticancer activity, demonstrating the modularity of the quinoline system in creating targeted therapies. nih.gov Similarly, the amino-dihydroquinolinone framework is utilized to create inhibitors of specific enzymes. Analogs like 7-Amino-3,4-dihydro-1H-quinolin-2-one have been investigated as inhibitors of carbonic anhydrases, enzymes implicated in various diseases. nih.gov This highlights the role of the core structure as a foundational element for generating compounds with specific biological functions.

Scaffold for Heterocyclic Hybrid Systems

The molecular architecture of this compound is ideally suited for use as a scaffold in constructing larger, multi-functional heterocyclic hybrid systems. These systems combine the dihydroquinolinone core with other molecular entities, such as peptides or other heterocyclic rings, to create novel compounds with unique properties.

A notable example is the synthesis of peptide-dihydroquinolinone conjugates. In one study, new monopeptide and dipeptide conjugates were prepared from 7-amino-3,4-dihydroquinolin-2(1H)-one. nih.gov These hybrid molecules were then tested for biological activity, showing inhibition against the human carbonic anhydrase II enzyme. nih.gov

Another strategy involves using "click chemistry" to link different heterocyclic scaffolds. For example, quinolone moieties have been tethered to other quinolones via a triazole linker, creating complex molecules with potent anti-proliferative activity against cancer cell lines. nih.gov Multicomponent reactions offer another powerful method for building polycondensed heterocyclic systems, where a simple heterocyclic amine can be reacted with other components to generate complex structures like dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov The fusion of different ring systems, such as the synthesis of nih.govorganic-chemistry.orgthiazepino[2,3-h]quinolinecarboxylic acid, further illustrates the use of the quinoline scaffold to create novel, complex heterocyclic architectures. sigmaaldrich.com

Applications in Materials Science Research

The structural features of this compound—specifically its hydrogen-bonding capabilities and aromatic system—make it and its analogs interesting candidates for research in materials science.

Contributions to Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govyoutube.com The functional groups on this compound and its analogs—the amine (N-H), amide (N-H), and ketone (C=O) groups—are excellent hydrogen bond donors and acceptors. These interactions, along with π–π stacking of the aromatic rings, play a crucial role in dictating the crystal packing of these molecules. researchgate.net

The study of related dihydroquinolinone structures provides insight into these contributions. For example, the crystal structure of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one reveals a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯N, C—H⋯F, and N—H⋯F interactions, which stabilize the crystal lattice. nih.gov Similarly, the crystal packing of 3-amino-2-ethylquinazolin-4(3H)-one is governed by N—H⋯O hydrogen bonds that form specific ring motifs and by π–π interactions between the stacked heterocyclic rings. researchgate.net This ability to form predictable, strong, and directional interactions is fundamental to the principles of crystal engineering, allowing researchers to design materials with specific topologies and properties. rsc.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉F₃N₂O₂ |

| Molecular Weight | 246.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6770 (9) |

| b (Å) | 10.0816 (11) |

| c (Å) | 11.6293 (12) |

| β (°) | 95.747 (2) |

| Volume (ų) | 1012.20 (18) |

| Z | 4 |

Exploration in Novel Material Development

The same structural features that are important for crystal engineering also suggest potential applications for dihydroquinolinone compounds in the development of novel materials. The ordered arrangement of molecules in the solid state can lead to emergent properties. For instance, the assembly of molecules into non-centrosymmetric polar crystals can give rise to materials with nonlinear optical (NLO) properties. rsc.org

Furthermore, research into related heterocyclic systems has shown that they can exhibit valuable material properties. Some pyrazole (B372694) derivatives have been found to act as liquid crystal materials, and many heterocyclic compounds are known to be photo-luminescent. researchgate.net Conjugated organic materials based on heterocycles like oligothiophenes are widely studied for their unique optical and electrical properties, which are useful for developing sensors. rsc.org While direct applications of this compound in materials science are still an emerging area, its capacity for self-assembly through hydrogen bonding and π-stacking makes it a promising candidate for the rational design of functional organic materials.

Analytical Methodological Research for Dihydroquinolinone Compounds

The characterization and quantification of this compound and its derivatives rely on a suite of standard analytical techniques. The development of synthetic methods for these compounds necessitates robust analytical procedures to confirm their structure, purity, and yield. nih.govnih.gov

Chromatographic methods are central to the analysis of dihydroquinolinone compounds. High-Performance Liquid Chromatography (HPLC) is widely used for the separation, quantification, and purification of these compounds from reaction mixtures and biological samples. nih.gov Sample preparation, including extraction and filtration, is a critical step to remove interfering substances from the matrix before chromatographic analysis. nih.gov

Spectroscopic techniques are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is used to determine the precise molecular structure and connectivity of atoms.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. nih.gov

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C=C bonds. nih.gov

UV-Visible (UV-Vis) spectrophotometry can be employed for quantification, although it is generally less selective than chromatographic methods. nih.gov

Together, these analytical methods provide a comprehensive toolkit for researchers working with dihydroquinolinone compounds, enabling their synthesis, purification, and detailed study. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Approaches

The synthesis of dihydroquinolinone scaffolds, including 7-Amino-2,3-dihydroquinolin-4(1H)-one, is undergoing a transformation driven by the principles of green chemistry. Researchers are actively pursuing methods that are not only efficient but also environmentally benign.

Recent advancements have focused on catalytic annulation of α,β-unsaturated N-arylamides, which offers a sustainable pathway to dihydroquinolin-2(1H)-ones. mdpi.com These methods include electrophilic cyclization, free-radical initiated cyclization, and 6π photochemical cyclization. mdpi.com The use of photoredox catalysis, with organic dyes like 4CzIPN, allows for the metal- and additive-free cyclization of N-arylacrylamides, representing a significant step towards greener synthesis. organic-chemistry.org

Furthermore, one-pot syntheses are being developed to minimize waste and improve efficiency. For instance, a cascade reaction of o-silylaryl triflates with pyrazolidinones has been shown to produce dihydroquinolinone derivatives under mild conditions with a broad substrate scope. acs.orgnih.gov This approach combines multiple transformations in a single step, avoiding the need for isolation of intermediates. acs.orgnih.gov The use of water as a non-activated hydrogen donor in organophotocatalytic reductions of quinolin-2(1H)-ones also showcases a move towards more sustainable practices. organic-chemistry.org

A summary of emerging sustainable synthetic methods is presented below:

| Synthetic Strategy | Key Features | Catalyst/Reagent | Reference |

| Photoredox Cyclization | Metal- and additive-free, visible light-induced | 4CzIPN (organic photocatalyst) | organic-chemistry.org |

| Cascade Reaction | One-pot, multi-step transformation, mild conditions | o-silylaryl triflates, pyrazolidinones | acs.orgnih.gov |

| Organophotocatalysis | Uses non-activated water as a hydrogen donor | 9-HTXTF | organic-chemistry.org |

| Tandem Reactions | Convenient work-up, recyclable solvent | Aqueous ethanol | rsc.org |

Advanced Spectroscopic Techniques for Fine Structural Details

The precise elucidation of the three-dimensional structure of this compound and its derivatives is crucial for understanding their reactivity and biological activity. While standard spectroscopic methods like NMR, IR, and mass spectrometry remain fundamental, advanced techniques are providing deeper insights.

In the synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives, a combination of nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy was employed to confirm the complex structures. nih.gov For more intricate quinoline (B57606) derivatives, two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are instrumental in assigning proton and carbon signals unambiguously. High-resolution mass spectrometry (HRMS), particularly with techniques like ESI-TOF (Electrospray Ionization-Time of Flight), provides highly accurate mass measurements, which is essential for confirming elemental compositions. mdpi.com

Future research will likely involve the increased use of solid-state NMR for studying the crystalline forms of these compounds and advanced mass spectrometry techniques like ion mobility-mass spectrometry (IM-MS) to probe the gas-phase conformations of dihydroquinolinone derivatives. These methods can provide fine structural details that are not accessible through conventional techniques.

Integration of Artificial Intelligence and Machine Learning in Dihydroquinolinone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development of dihydroquinolinone-based compounds. nih.gov These computational tools can analyze vast datasets to predict molecular properties, design novel synthetic routes, and identify potential biological targets. astrazeneca.comnih.gov

For drug discovery applications, ML models, such as graph neural networks, are being used to predict the physicochemical properties, bioactivity, and potential toxicity of molecules. astrazeneca.com This allows for the virtual screening of large libraries of potential dihydroquinolinone derivatives, prioritizing those with the most promising characteristics for synthesis and experimental testing. nih.gov This data-driven approach accelerates the identification of lead compounds and can help in understanding structure-activity relationships. springernature.com

Exploration of New Biological Interaction Mechanisms

While the biological activities of some dihydroquinolinone derivatives are known, there is a continuous effort to uncover new interaction mechanisms and identify novel biological targets. This compound itself has been shown to be an inhibitor of several human carbonic anhydrase (hCA) isoforms. nih.gov Notably, its mechanism of inhibition is distinct from structurally similar coumarins, as it does not involve the hydrolysis of the lactam ring. nih.gov This discovery opens up a new class of bicyclic lactams as potential CA inhibitors. nih.gov

Recent research on novel amino acid derivatives of quinolones has involved docking and molecular dynamics (MD) simulation studies to investigate their interactions with bacterial DNA gyrase and topoisomerase IV. mdpi.com These computational approaches provide valuable insights into the binding modes and potential mechanisms of action at the molecular level.

Future research will likely focus on identifying other protein targets for this compound and its derivatives, potentially through proteomic profiling and other target identification technologies. Understanding these interactions is key to unlocking the full therapeutic potential of this class of compounds.

Uncharted Applications in Chemical Technologies

Beyond the pharmaceutical realm, the unique chemical structure of dihydroquinolinones presents opportunities for their use in various chemical technologies. For example, some derivatives have shown promise as antifouling agents, which could have applications in marine coatings to prevent the settlement of organisms like barnacles. researchgate.net

The reactivity of the dihydroquinolinone core also suggests potential applications in materials science and catalysis. The ability to undergo various chemical transformations, such as ring-opening reactions, could be exploited in the synthesis of novel polymers or functional materials. rsc.org Additionally, the development of acceptorless dehydrogenation reactions, where hydrogen gas is liberated without the need for a stoichiometric oxidant, could find applications in sustainable chemical synthesis, and dihydroquinolinone derivatives could potentially serve as ligands or catalysts in such processes. elsevierpure.com The use of ionic liquids as solvents or catalysts in reactions involving quinoline derivatives is another area of exploration that could lead to more sustainable and efficient chemical processes. unl.pt

Q & A

Q. What are the standard synthetic routes for 7-amino-2,3-dihydroquinolin-4(1H)-one and its derivatives?

Methodological Answer: Synthesis typically involves functionalizing the quinolinone core through:

- Catalytic Hydrogenation: Reduction of nitro intermediates using Pd/C under H₂ in ethanol (e.g., 72.9% yield for analogous compounds) .

- Ring-Closing Metathesis (RCM): For constructing the dihydroquinolinone scaffold, as demonstrated in substituted quinoline syntheses .

- Mannich Reactions: Introducing aminoalkyl groups via formaldehyde and secondary amines, achieving yields up to 93% in related structures .

Table 1: Representative Synthetic Methods

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro Reduction | Pd/C, H₂, ethanol, 48 hours | 72.9% | |

| Mannich Reaction | Paraformaldehyde, dimethylamine, RT | 93% | |